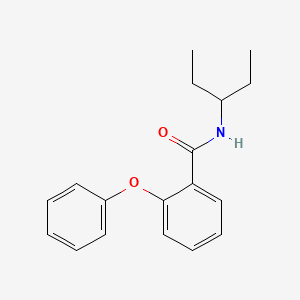![molecular formula C15H12ClN3O4 B5867553 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide (CNB-001) is a novel small molecule that has shown potential as a neuroprotective agent in preclinical studies. CNB-001 has been shown to have antioxidant and anti-inflammatory properties, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress and inflammation, increasing levels of antioxidants, and improving mitochondrial function. 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has also been shown to increase levels of acetylcholine in the brain, which is important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide is that it has been extensively studied in preclinical models of neurodegenerative diseases, and has shown promising results. However, one limitation is that the exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide. One area of interest is investigating its potential use in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is investigating its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide, and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide involves several steps, including the reaction of 5-chloro-2-aminobenzamide with 3-nitrobenzoyl chloride, followed by methylation of the resulting intermediate with dimethyl sulfate. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide has been extensively studied in preclinical models of neurodegenerative diseases. In vitro studies have shown that 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide can protect neuronal cells from oxidative stress and inflammation-induced cell death. In vivo studies in animal models of Alzheimer's disease and Parkinson's disease have shown that 5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide can improve cognitive function and motor deficits, respectively.
Propiedades
IUPAC Name |
5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-17-15(21)12-8-10(16)5-6-13(12)18-14(20)9-3-2-4-11(7-9)19(22)23/h2-8H,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMPEFSORCIBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
